N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Description
Properties
IUPAC Name |
N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O3/c24-16-7-6-8-17(13-16)25-23(30)22(29)19-14-27(20-10-3-2-9-18(19)20)15-21(28)26-11-4-1-5-12-26/h2-3,6-10,13-14H,1,4-5,11-12,15H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHOBMHRHZBYLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the bromination of aniline to obtain 3-bromoaniline. This intermediate is then subjected to acylation reactions to introduce the indole and piperidine groups. The final step involves the formation of the acetamide linkage under controlled conditions, often using reagents like acetic anhydride and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromophenyl Group
The bromine atom on the phenyl ring undergoes nucleophilic substitution under specific conditions. For example:
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Reaction with amines : In the presence of copper(I) catalysts, bromine can be replaced by amine groups, forming aryl amines.
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Suzuki coupling : Palladium-catalyzed cross-coupling with boronic acids replaces bromine with aryl or alkyl groups .
Conditions :
| Substrate | Reagents/Catalysts | Product | Yield | Source |
|---|---|---|---|---|
| Bromophenyl derivative | Pd(PPh₃)₄, Na₂CO₃, Ar-B(OH)₂ | Aryl-substituted derivative | 65–78% |
Functionalization of the Indole Moiety
The indole nucleus participates in electrophilic substitution and oxidation:
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Electrophilic alkylation : At the C3 position, facilitated by the electron-rich indole ring.
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Oxidation : Sodium tungstate (Na₂WO₄) and hydrogen peroxide (H₂O₂) oxidize indoline intermediates to indole derivatives .
Key Reaction Pathway :
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Alkylation : Reaction of indole-3-carboxaldehyde with 2-oxo-2-piperidin-1-ylethyl bromide under basic conditions forms the alkylated indole intermediate .
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Oxidation : Intermediate indoline derivatives are oxidized to indoles using H₂O₂/Na₂WO₄ .
Amide Bond Hydrolysis and Formation
The acetamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic hydrolysis : Concentrated HCl at reflux cleaves the amide bond, yielding carboxylic acid and amine fragments.
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Coupling reactions : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitates amide bond reformation with primary amines .
Example :
| Starting Material | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acetamide derivative | EDCI, HOBt, DIPEA | N-substituted amide | 82% |
Piperidine Ring Modifications
The piperidine moiety undergoes alkylation and oxidation:
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N-alkylation : Treatment with alkyl halides in the presence of K₂CO₃ introduces substituents at the piperidine nitrogen .
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Oxidation : MnO₂ or CrO₃ oxidizes the piperidine ring to form ketone derivatives.
Industrial-Scale Optimization :
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Continuous flow reactors improve yield (up to 90%) and reduce reaction times for piperidine functionalization.
Halogen Bonding and Biological Interactions
The bromophenyl group engages in halogen bonding with protein targets, enhancing binding affinity in medicinal applications. Computational studies suggest this interaction stabilizes enzyme-inhibitor complexes.
Comparative Reactivity with Analogues
Stability Under Thermal and Photolytic Conditions
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Thermal degradation : Decomposes above 200°C, releasing CO and NH₃.
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Photolysis : UV light induces C-Br bond cleavage, forming aryl radicals.
Scientific Research Applications
Anticancer Activity
Research indicates that N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide exhibits significant cytotoxic effects against several cancer cell lines. The indole structure is often associated with compounds that inhibit tumor growth through apoptosis induction or cell cycle arrest.
Case Study : A study on similar indole derivatives demonstrated selective cytotoxicity towards breast cancer cells while sparing normal cells, suggesting potential for targeted cancer therapies.
Neuropharmacological Effects
The compound's ability to interact with serotonin receptors positions it as a candidate for treating mood disorders and neurodegenerative diseases. The piperidine component may enhance its ability to cross the blood-brain barrier.
Research Insight : Compounds with similar structures have been shown to exhibit antidepressant-like effects in animal models, indicating a promising avenue for further exploration.
Antimicrobial Properties
Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against common pathogens like Escherichia coli and Staphylococcus aureus.
Data Table : Antimicrobial Activity Overview
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Similar Indole Derivative | E. coli | 256 µg/mL |
| Similar Indole Derivative | S. aureus | 128 µg/mL |
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For instance, it could inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and physiological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
N-(3-Bromophenyl)-2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
- Key Structural Features: This compound () shares the N-(3-bromophenyl)acetamide backbone but incorporates a thiazolidinone ring fused to the indole group.
- Functional Implications: The thiazolidinone moiety may confer anti-inflammatory or antimicrobial activity, as seen in related heterocyclic systems .
N-(4-Fluorobenzyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide
- Key Structural Features : This analog () replaces the bromophenyl group with a fluorobenzyl moiety and introduces a sulfanyl linker. The fluorine atom increases metabolic stability compared to bromine.
- Functional Implications : The sulfanyl group may enhance antioxidant properties or modulate kinase inhibition, as seen in sulfur-containing acetamides .
| Property | Target Compound | Compound in |
|---|---|---|
| Aromatic Substituent | Bromophenyl | Fluorobenzyl |
| Linker | Acetamide | Sulfanyl-acetamide |
| Metabolic Stability | Moderate | High (C-F bond) |
2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851)
- Key Structural Features : This tubulin inhibitor () substitutes the bromophenyl group with a chlorobenzyl group and adds a pyridinyl acetamide tail. The chlorine atom provides a weaker electron-withdrawing effect than bromine.
- Functional Implications : Demonstrated potent tubulin inhibition, suggesting the indole-oxoacetamide scaffold is critical for disrupting microtubule dynamics .
| Property | Target Compound | Compound in |
|---|---|---|
| Halogen | Bromine | Chlorine |
| Biological Target | Unknown | Tubulin |
| Anticancer Potential | Hypothetical | Confirmed (IC₅₀ ~ nM) |
2-(2-Oxobenzo[cd]indol-1(2H)-yl)-N-(3-pyridinylmethyl)acetamide
- Key Structural Features : This compound () replaces the indole core with a benzo[cd]indole system, increasing aromatic surface area. The pyridinylmethyl group may improve water solubility.
- Functional Implications : Extended conjugation could enhance DNA intercalation or topoisomerase inhibition, common in polycyclic systems .
| Property | Target Compound | Compound in |
|---|---|---|
| Aromatic System | Indole | Benzo[cd]indole |
| Solubility | Moderate | High (pyridine) |
| Target Interaction | Unknown | DNA/Topoisomerase |
Physicochemical and Pharmacokinetic Trends
- Metabolic Stability : Fluorinated () and chlorinated () analogs show enhanced resistance to oxidative metabolism compared to brominated derivatives.
- Binding Affinity: The piperidine group in the target compound may improve CNS penetration, whereas sulfanyl () or thiazolidinone () linkers could favor peripheral targets .
Biological Activity
N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological properties, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a bromophenyl group , an indole moiety , and a piperidine ring , contributing to its unique biological profile. The presence of the bromine atom enhances the compound's reactivity and binding affinity, potentially influencing its pharmacodynamics.
Molecular Formula
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. Key mechanisms include:
- Serotonin Receptor Interaction : The indole structure is known for its affinity towards serotonin receptors, which play a crucial role in mood regulation and neuropharmacology.
- Enzyme Inhibition : The compound may inhibit poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms, making it a candidate for cancer therapy, especially in BRCA-deficient tumors .
Anticancer Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related indole derivatives possess selective toxicity towards BRCA-deficient cancer cells while sparing normal cells .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Preliminary studies indicate that halogenated piperidine derivatives can exhibit antibacterial and antifungal activities. For example, compounds with similar piperidine structures have shown efficacy against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-bromophenyl)-2-oxo... | Structure | Anticancer, Antimicrobial |
| N-(4-chlorophenyl)-2... | Structure | Moderate Anticancer Activity |
| N-(4-fluorophenyl)-2... | Structure | Lower Binding Affinity |
The brominated variant shows enhanced binding due to the larger atomic radius of bromine compared to chlorine or fluorine, which may contribute to its superior biological activity.
Case Studies and Research Findings
Several studies have validated the biological activities associated with this compound:
- Xenograft Models : In vivo studies using xenograft models have demonstrated the efficacy of related indole derivatives as single agents against BRCA-deficient tumors, highlighting their potential in targeted cancer therapy .
- Antimicrobial Testing : In vitro evaluations showed that piperidine derivatives exhibited significant antibacterial activity against strains like E. coli and S. aureus, with MIC values ranging from 4.69 to 22.9 µM. These findings suggest that structural modifications can enhance bioactivity .
Q & A
Q. Q1. What are the common synthetic routes for preparing N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide, and how do reaction conditions influence yield?
A1. Synthesis typically involves multi-step reactions, including condensation of indole derivatives with bromophenyl acetamide precursors. For example, microwave-assisted protocols (e.g., 80–100°C, 2–4 hours) can enhance reaction efficiency compared to traditional reflux methods, reducing side-product formation . Key intermediates like 2-oxo-piperidin-1-yl-ethyl indole derivatives are synthesized via nucleophilic substitution or coupling reactions. Solvent choice (e.g., ethanol vs. dichloromethane) and catalysts (piperidine) critically affect regioselectivity and yield .
Q. Q2. Which spectroscopic and analytical techniques are essential for characterizing this compound?
A2.
- Elemental Analysis : Validates purity (±0.5% deviation from theoretical values) .
- Mass Spectrometry (MS) : Confirms molecular weight via techniques like ESI-MS (e.g., Waters MicroMass ZQ 2000) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions, particularly bromophenyl and indole moieties .
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., dihedral angles between aromatic rings) .
Q. Q3. How is the compound screened for biological activity in preclinical studies?
A3. Standard assays include:
- Anticonvulsant Models : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents .
- Antifungal Screening : Broth microdilution assays against Candida or Aspergillus species .
- Cytotoxicity Profiling : MTT assays on human cell lines to establish therapeutic indices .
Advanced Research Questions
Q. Q4. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
A4. SAR strategies include:
- Substituent Modification : Replacing the 3-bromophenyl group with chloro/fluoro analogs to enhance target binding (e.g., halogen-bonding interactions) .
- Piperidine Ring Alteration : Introducing methyl or ethyl groups to the piperidine moiety to modulate lipophilicity and blood-brain barrier penetration .
- Indole Core Tweaks : Adding electron-withdrawing groups (e.g., nitro) to the indole ring to improve metabolic stability .
Q. Q5. How can contradictory data in solubility or bioactivity be resolved?
A5. Contradictions arise from:
- Polymorphism : Different crystal forms (e.g., solvates vs. anhydrous forms) alter solubility. Use powder X-ray diffraction (PXRD) to identify polymorphs .
- Assay Variability : Standardize protocols (e.g., fixed DMSO concentrations in cell-based assays) to minimize batch-to-batch discrepancies .
- Metabolic Interference : LC-MS/MS quantifies active metabolites that may skew bioactivity results .
Q. Q6. What advanced methods optimize reaction conditions for large-scale synthesis?
A6.
- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing byproducts .
- Microwave Assistance : Accelerates steps like indole-piperidine coupling (2 hours vs. 12 hours traditional) .
- Purification : Automated flash chromatography or recrystallization (e.g., methanol/toluene) ensures >95% purity .
Q. Q7. How do computational methods aid in understanding this compound’s mechanism of action?
A7.
- Molecular Docking : Predicts binding to targets like GABA receptors (anticonvulsant) or fungal CYP51 (antifungal) .
- MD Simulations : Models ligand-receptor dynamics over time (e.g., 100 ns trajectories) to assess stability .
- QSAR Modeling : Correlates substituent electronic parameters (Hammett constants) with bioactivity .
Q. Q8. What strategies address low enantiomeric purity in synthesis?
A8.
- Chiral Chromatography : Uses amylose-based columns (e.g., Chiralpak AD-H) to resolve enantiomers .
- Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during key coupling steps .
- Crystallization-Induced Diastereomer Resolution : Forms diastereomeric salts with chiral acids (e.g., tartaric acid) .
Methodological Considerations
Q. Q9. How are stability and degradation profiles evaluated under physiological conditions?
A9.
Q. Q10. What techniques validate target engagement in cellular models?
A10.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
